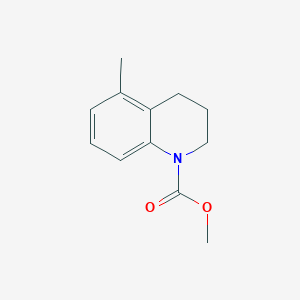

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a dihydroquinoline derivative featuring a methyl ester group at the 1-position and a methyl substituent at the 5-position of the partially hydrogenated quinoline ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor modulators and antiviral agents. Its structure combines the rigidity of the dihydroquinoline scaffold with the reactivity of the ester group, enabling diverse functionalization.

Properties

IUPAC Name |

methyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-5-3-7-11-10(9)6-4-8-13(11)12(14)15-2/h3,5,7H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAJSCNQUNQFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCN(C2=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211362 | |

| Record name | Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959421-96-6 | |

| Record name | Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959421-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dihydro-5-methyl-1(2H)-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions at the quinoline ring, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitrated or halogenated quinoline derivatives.

Scientific Research Applications

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 6-Benzyl-4-Oxo-3,4-Dihydroquinoline-1(2H)-Carboxylate (2h)

- Substituents : Benzyl at C6, 4-oxo group.

- Synthesis : Prepared via methylchloroformate reaction (59.4% yield) as a colorless oil .

- Key Differences: The 4-oxo group increases electrophilicity at C4, enhancing reactivity toward nucleophilic additions compared to the non-oxidized C4 in the target compound.

Methyl 6-(Naphthalen-2-Ylmethyl)-4-Oxo-3,4-Dihydroquinoline-1(2H)-Carboxylate (13e)

- Substituents : Naphthylmethyl at C6, 4-oxo group.

- Synthesis : Lower yield (36.1%) due to purification challenges caused by similar Rf values between product and starting material .

- Key Differences : The naphthylmethyl group further increases steric hindrance and lipophilicity, which may influence pharmacokinetic properties.

tert-Butyl 5-Methyl-3,4-Dihydroquinoline-1(2H)-Carboxylate

- Substituents : tert-Butyl ester at C1, methyl at C3.

- Properties : Molecular weight 247.33 g/mol, ≥95% purity. The tert-butyl group provides steric protection to the ester, increasing stability but reducing reactivity compared to the methyl ester in the target compound .

Methyl 4-Hydroxy-2-Thioxo-1,2-Dihydroquinoline-3-Carboxylate Derivatives

- Comparison : The thioxo and hydroxy groups in these derivatives enhance hydrogen-bonding capacity, which is absent in the target compound. This suggests that electronic modifications significantly influence biological targeting.

(R)-Benzyl 4-Oxo-2-Phenyl-3,4-Dihydroquinoline-1(2H)-Carboxylate (201)

- Comparison : The target compound lacks reported chiral centers, indicating differences in binding specificity to biological targets.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility | Reference |

|---|---|---|---|---|

| Methyl 5-methyl-... (Target) | ~221.3 | ~2.5 | Moderate (ester) | - |

| 2h | 337.4 | ~3.8 | Low (benzyl) | |

| tert-Butyl 5-methyl... | 247.3 | ~3.2 | Low (tert-butyl) |

*Estimated using fragment-based methods.

- Insights : The target compound’s methyl ester and smaller substituents likely improve aqueous solubility compared to bulkier analogs.

Biological Activity

Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. The compound features a quinoline core with a methyl group at the 5-position and a carboxylate ester at the 1-position. This structural arrangement is significant as it influences the compound's solubility and interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound may interact with bacterial enzymes or disrupt membrane integrity, although the exact mechanisms remain to be fully elucidated.

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies suggest that it may inhibit cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation and apoptosis. Its ability to target specific receptors or enzymes associated with tumor growth is under ongoing investigation.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could alter receptor activity, influencing cellular responses.

- Molecular Pathways : Ongoing research aims to clarify the molecular pathways affected by this compound, which may include apoptosis and cell signaling pathways.

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Activity : A study reported that derivatives of quinoline compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. This compound was included in these evaluations and demonstrated notable activity.

- Anticancer Activity : In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment. Further studies are needed to understand its selectivity and efficacy compared to existing chemotherapeutics.

Data Table

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Study Reference |

|---|---|---|---|

| Antimicrobial | E. coli | TBD | |

| Antimicrobial | S. aureus | TBD | |

| Anticancer | HeLa (cervical cancer) | TBD | |

| Anticancer | MCF-7 (breast cancer) | TBD |

Q & A

Q. What are the standard synthetic routes for Methyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of aniline derivatives with carbonyl-containing precursors. For example:

- Step 1: Condensation of 5-methylaniline with a β-ketoester under acidic conditions to form the dihydroquinoline core.

- Step 2: Esterification using methanol and a coupling agent (e.g., DCC) to introduce the methyl carboxylate group .

- Optimization: Reflux temperatures (80–100°C), inert atmosphere (N₂/Ar), and purification via silica gel chromatography (eluent: hexane/ethyl acetate) improve yields. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 4:1 hexane:EtOAc) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃) identifies key signals: δ ~1.5 ppm (tert-butyl, if present), δ ~3.7–4.0 ppm (ester -OCH₃), and aromatic protons at δ ~6.8–7.6 ppm .

- HRMS: Confirm molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

- FTIR: Detect ester C=O stretch (~1730 cm⁻¹) and NH/OH bands if hydrolyzed .

Q. What are common purification challenges, and how are impurities resolved?

Methodological Answer:

- Byproducts: Unreacted starting materials or over-alkylated derivatives. Use gradient column chromatography (silica gel, hexane → EtOAc) for separation.

- Solubility Issues: Low solubility in polar solvents—use DCM/MeOH mixtures for recrystallization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Catalytic Asymmetric Amination: Use iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) to induce enantioselectivity (up to 92% ee) .

- Chiral HPLC: Separate enantiomers using a Chiralpak® column (hexane:IPA = 90:10) and validate purity via SFC analysis .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Methodological Answer:

- Case Study: Compare Methyl 5-methyl (target) vs. 6-bromo or 7-methoxy analogs (see table below).

- Assays: Test inhibition of enzymes (e.g., cholesteryl ester transfer protein) using SPR or fluorescence polarization. Substituents at position 5 enhance steric hindrance, altering binding affinity .

| Substituent | Position | Biological Activity | Reference |

|---|---|---|---|

| Methyl | 5 | Moderate CETP inhibition | |

| Bromo | 6 | Enhanced cytotoxicity (IC₅₀ ~5 µM) | |

| Methoxy | 7 | Improved lipid regulation |

Q. How are crystallographic data analyzed to resolve structural ambiguities?

Methodological Answer:

Q. What mechanisms explain contradictory bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolic Stability: Assess hepatic microsomal degradation (e.g., rat liver S9 fraction). Methyl esters may hydrolyze in vivo, reducing efficacy .

- PK/PD Modeling: Corrogate plasma exposure (AUC) with target engagement using LC-MS/MS quantification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts?

Methodological Answer:

- Solvent/Isotope Effects: Compare shifts in CDCl₃ vs. DMSO-d₆. For example, NH protons in DMSO-d₆ appear downfield (~10 ppm) .

- Dynamic Effects: Rotameric equilibria in esters can split signals. Use VT-NMR (25–60°C) to coalesce peaks .

Q. Why might catalytic yields vary between labs for the same reaction?

Methodological Answer:

- Trace Moisture/Oxygen: Use rigorous drying (molecular sieves) and degassing (freeze-pump-thaw) for air-sensitive catalysts .

- Impurity Profiling: Analyze starting materials via GC-MS; tertiary alcohols in coupling agents (e.g., DCC) may form side-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.